1-Methyl-1-phenylhydrazine

Descripción general

Descripción

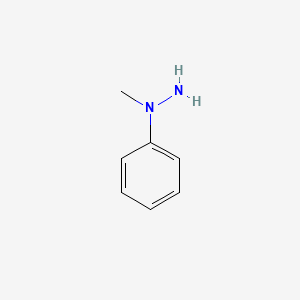

1-Methyl-1-phenylhydrazine is an organic compound with the molecular formula C₇H₁₀N₂. It is a derivative of hydrazine, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Métodos De Preparación

Análisis De Reacciones Químicas

1-Methyl-1-phenylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.

Reduction: It can be reduced to form hydrazones or amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly with carbonyl compounds to form hydrazones.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-Methyl-1-phenylhydrazine is primarily synthesized through the reaction of phenylhydrazine with methyl halides, such as methyl bromide or iodide, under basic conditions. This compound is notable for its ability to form hydrazones when reacting with carbonyl compounds, which enhances the volatility and detectability of these compounds in analytical techniques like gas chromatography-mass spectrometry (GC-MS) .

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form stable hydrazones makes it a valuable reagent for derivatizing carbonyl compounds, facilitating their analysis and identification .

Biochemical Studies

This compound plays a crucial role in biochemical research, particularly in studying enzyme mechanisms and cellular processes. It can influence cell function by interacting with signaling pathways and altering gene expression. For example, it has been employed in studies examining oxidative stress and its effects on red blood cells .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemicals. Its reactivity allows for the synthesis of complex molecules that are essential in various manufacturing processes .

Case Studies

Case Study 1: Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties. In animal models, administration of this compound has shown a reduction in tumor growth rates, suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Mechanism Studies

In a study focused on enzyme inhibition, this compound was used to investigate its effects on specific enzymes involved in metabolic pathways. The formation of stable hydrazone complexes with enzyme active sites resulted in notable inhibition, providing insights into enzyme regulation .

Mecanismo De Acción

The mechanism of action of 1-Methyl-1-phenylhydrazine involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

1-Methyl-1-phenylhydrazine can be compared with other similar compounds:

Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

N-Methyl-N-phenylhydrazine: This compound is similar but has different reactivity due to the presence of an additional methyl group on the nitrogen atom.

N,N-Dimethylhydrazine: This compound has two methyl groups attached to the nitrogen atoms, making it more sterically hindered and less reactive in nucleophilic substitution reactions.

Actividad Biológica

1-Methyl-1-phenylhydrazine (MPH) is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MPH, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

This compound is a hydrazine derivative characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms. The synthesis of MPH typically involves the reaction of phenylhydrazine with methylating agents, such as methyl iodide or dimethyl sulfate. The resulting compound is often analyzed for purity and structure using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

The biological activities of MPH are multifaceted, influencing various physiological processes. Below are some key areas where MPH has demonstrated significant effects:

1. Anticancer Activity

Research indicates that MPH exhibits anticancer properties through multiple mechanisms:

- Cell Viability Reduction : In vitro studies have shown that MPH can reduce cell viability in cancer cell lines. For instance, a study utilized the Sulforhodamine B (SRB) assay to assess the cytotoxic effects of MPH on various cancer cells, demonstrating a dose-dependent decrease in viability .

- Mechanisms of Action : The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. MPH has been shown to affect signaling pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway.

2. Antimicrobial Properties

MPH also exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have reported that MPH demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, in one study, MPH was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .

- Fungal Activity : MPH has been evaluated for antifungal properties as well, with varying degrees of effectiveness against fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicate moderate antifungal activity .

Case Studies

Several case studies highlight the biological activities of MPH:

- Antitumor Activity : A study involving the administration of MPH in animal models showed significant tumor regression in mice bearing transplanted tumors. The study concluded that MPH’s ability to induce apoptosis in tumor cells was a key factor in its antitumor efficacy .

- Toxicological Studies : Investigations into the toxicological profile of MPH revealed potential risks associated with high doses, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose management when considering MPH for therapeutic applications .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1-methyl-1-phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOODERJGVWYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060678 | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-40-6 | |

| Record name | 1-Methyl-1-phenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHB9CZB63U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 1-Methyl-1-phenylhydrazine in organic chemistry?

A1: this compound is widely employed as a derivatizing agent in analytical chemistry. It reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. These hydrazones often exhibit improved volatility and detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS). [, ] For instance, it aids in identifying pyrrolidinophenone-type designer drugs when combined with soft ionization techniques in GC-TOFMS. []

Q2: Can you elaborate on the reaction mechanism of this compound with carbonyl compounds?

A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen lone pair of this compound attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate. Subsequent dehydration, often facilitated by acidic conditions, leads to the formation of the hydrazone.

Q3: Beyond analytical applications, how else is this compound utilized in chemical synthesis?

A3: It serves as a valuable reagent in synthesizing various heterocyclic compounds. For example, it reacts with α-benzoyl-benzylcyanide to yield 5-amino-1-alkyl-3,4-diphenyl-pyrazoles. [] This reaction involves a unique elimination and cyclization sequence.

Q4: Are there any notable reactions of this compound with inorganic compounds?

A4: Yes, research indicates that this compound reacts with tetrasulfur tetranitride (N4S4). [] This reaction results in the cleavage of the nitrogen-nitrogen bond in this compound, showcasing its reactivity with inorganic sulfur-nitrogen compounds.

Q5: Has this compound been utilized in the synthesis of complex organic structures?

A5: Indeed, it plays a key role in synthesizing the pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole skeletons. [] This synthesis involves a twofold Fischer indole cyclization using cis-bicyclo[3.3.0]octane-3,7-dione and highlights the utility of this compound in constructing fused ring systems.

Q6: What are the structural characteristics of this compound?

A6:

- Spectroscopic Data: Characterization data can be found in various research articles. For instance, ideal-gas enthalpy of formation is reported for this compound. []

Q7: Are there any environmental concerns regarding this compound?

A7: While specific data might be limited, the presence of hydrazine derivatives in surface water is a concern. A study developed a sensitive UHPLC-MS/MS method to determine alkylhydrazines, including this compound, in surface water. [] This highlights the importance of monitoring its presence and potential impact on aquatic environments.

Q8: What is the significance of studying the reaction of this compound with oxidovanadium complexes?

A8: Investigating the reaction with oxidovanadium(V)-salan complexes provides insights into the pathway of hydrazine formation by vanadium nitrogenase. [] This research sheds light on the potential role of vanadium complexes in biological nitrogen fixation processes.

Q9: Beyond its use as a reagent, has this compound been explored in the context of metal complexes?

A9: Yes, research has led to the synthesis of a vanadium(V) chloride complex containing this compound ligands. [] This complex exhibits simultaneous coordination of side-on hydrazine and end-on hydrazide (2-), demonstrating the versatility of this compound in coordinating to metal centers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.